molecular formula C26H19N3O4 B15284430 ethyl 4-(4-oxo-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3(4H)-quinazolinyl)benzoate

ethyl 4-(4-oxo-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3(4H)-quinazolinyl)benzoate

Cat. No.: B15284430
M. Wt: 437.4 g/mol
InChI Key: JVXCKJLNCAQSNA-HKWRFOASSA-N
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Description

Ethyl 4-(4-oxo-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3(4H)-quinazolinyl)benzoate is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes an indole moiety and a quinazoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-oxo-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3(4H)-quinazolinyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 4-oxo-3(4H)-quinazolinecarboxylic acid, followed by esterification with ethanol. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using industrial-grade solvents and catalysts. The reaction conditions, such as temperature and pressure, would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-oxo-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3(4H)-quinazolinyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to its dihydro form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and substituted benzoates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-(4-oxo-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3(4H)-quinazolinyl)benzoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as a fluorescent probe for biological imaging due to its unique structural properties.

    Medicine: Preliminary studies suggest that it may have anticancer properties, making it a candidate for drug development.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of ethyl 4-(4-oxo-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3(4H)-quinazolinyl)benzoate involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes involved in cancer cell proliferation. The compound’s indole moiety allows it to intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, its quinazoline ring system can interact with various protein kinases, further inhibiting cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-oxo-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3(4H)-quinazolinyl)benzoate
  • Ethyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-quinazolinyl]benzoate
  • Ethyl 2-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3(4H)-quinazolinyl]benzoate

Uniqueness

This compound stands out due to its unique combination of an indole moiety and a quinazoline ring system. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to intercalate into DNA and inhibit protein kinases sets it apart from other similar compounds, highlighting its potential in medicinal chemistry.

Properties

Molecular Formula

C26H19N3O4

Molecular Weight

437.4 g/mol

IUPAC Name

ethyl 4-[4-oxo-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]quinazolin-3-yl]benzoate

InChI

InChI=1S/C26H19N3O4/c1-2-33-26(32)16-11-13-17(14-12-16)29-23(27-22-10-6-4-8-19(22)25(29)31)15-20-18-7-3-5-9-21(18)28-24(20)30/h3-15H,2H2,1H3,(H,28,30)/b20-15-

InChI Key

JVXCKJLNCAQSNA-HKWRFOASSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C\4/C5=CC=CC=C5NC4=O

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=C4C5=CC=CC=C5NC4=O

Origin of Product

United States

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